N-(4-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C22H24N4O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N4O2S/c1-3-14-26-20(15-28-19-8-6-5-7-9-19)24-25-22(26)29-16-21(27)23-18-12-10-17(4-2)11-13-18/h3,5-13H,1,4,14-16H2,2H3,(H,23,27) |
InChI Key |
XQIYAZPWLPPZEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole scaffold is synthesized via cyclization of hydrazine derivatives with carbonyl compounds. For example, 4-(prop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is prepared by reacting prop-2-en-1-amine with phenoxyacetylhydrazide in the presence of carbon disulfide under basic conditions.
Reaction Conditions:
Thiolation and Acetamide Formation
The sulfanyl group is introduced via a nucleophilic substitution reaction between the triazole-3-thiol intermediate and 2-chloro-N-(4-ethylphenyl)acetamide . This step requires careful control of pH and temperature to avoid side reactions.
Reaction Conditions:
-
Reagents: 4-(prop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, 2-chloro-N-(4-ethylphenyl)acetamide
-
Base: Triethylamine
-
Solvent: Dichloromethane
-
Temperature: 25°C, 6 hours
Optimization Strategies
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves the efficiency of the thiolation step, increasing yields to 75–80%.
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | THF | +12% vs. DCM |
| Temperature | 0–5°C (thiolation) | +8% vs. RT |
| Reaction Time | 8 hours | Max yield |
Polar aprotic solvents like THF enhance nucleophilicity, while lower temperatures minimize disulfide byproduct formation.
Analytical Characterization
Spectroscopic Data
Purity and Log Parameters
| Property | Value |
|---|---|
| logP | 3.8543 |
| logD | 3.8543 |
| Polar Surface Area | 55.844 Ų |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key considerations include:
-
Automated feed systems for precise reagent dosing.
-
In-line analytics (e.g., HPLC) for real-time purity monitoring.
Challenges and Solutions
Byproduct Formation
The primary byproduct, disulfide dimer , is mitigated by:
-
Strict exclusion of oxygen via nitrogen purging.
-
Use of radical scavengers (e.g., BHT).
Crystallization Issues
Poor crystallization is addressed by:
-
Seeding with pure compound.
-
Gradient cooling (60°C → 4°C over 24 hours).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phenyl or triazole rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., fluorine in , pyridine in ) enhance antimicrobial and antioxidant activities compared to electron-donating groups like phenoxymethyl .
- N-substituents influence solubility and target specificity. For example, 4-ethoxyphenyl () improves water solubility, while 2,5-dimethylphenyl () enhances membrane permeability.
- Allyl (prop-2-en-1-yl) groups at position 4 are conserved in many analogs, suggesting a role in stabilizing the triazole ring or modulating enzyme interactions .
Antimicrobial Activity
- Target Compound: Limited direct data, but analogs with phenoxymethyl groups show moderate activity against S. aureus (MIC ~50 µg/mL) .
- Pyridine-containing analogs (e.g., ) exhibit superior activity against Gram-negative bacteria (E. coli, MIC 12.5 µg/mL) due to enhanced charge transfer interactions .
- Fluorophenyl derivatives () demonstrate broad-spectrum efficacy, with MIC values 6.25–25 µg/mL, attributed to fluorine’s electronegativity and membrane disruption .
Anti-Inflammatory and Anti-Exudative Effects
- KA-series compounds () inhibit protein denaturation (IC₅₀: 18–32 µg/mL), comparable to diclofenac. The target compound’s phenoxymethyl group may similarly suppress COX-2 pathways.
- Anti-exudative analogs (e.g., 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)acetamides) reduce edema by 60–70% at 10 mg/kg, outperforming diclofenac in murine models .
Biological Activity
N-(4-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a triazole ring, an acetamide group, and various substituents that contribute to its biological activity. Its molecular formula is C22H24N4O2S, with a molecular weight of approximately 408.5 g/mol. The presence of the triazole moiety is significant as it is known for interacting with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 408.5 g/mol |
| Key Functional Groups | Triazole, Acetamide |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves the inhibition of key enzymes or disruption of cellular processes in pathogens.
Case Study: Antimicrobial Efficacy
In a study conducted on several synthesized triazole derivatives, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Anticancer Properties
The compound has also been evaluated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings on Anticancer Activity
A recent study explored the effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cells.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The triazole ring may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.
- Disruption of Cellular Processes : The compound may interfere with nucleic acid synthesis or protein function in pathogens and tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
